N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine
Overview
Description
Preparation Methods
The synthesis of N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the oxan-2-yl core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the nitrobenzoyl group: This is achieved through a nitration reaction using nitric acid and sulfuric acid as reagents.
Attachment of the trifluoroacetyl group: This step involves the reaction of the intermediate compound with trifluoroacetic anhydride in the presence of a catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and acids or bases .
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s nitro and trifluoroacetyl groups make it useful in studying enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules, while the trifluoroacetyl group can modulate the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another compound with a similar core structure but different substituents.
The uniqueness of N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine lies in its combination of nitrobenzoyl and trifluoroacetyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[6-methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O10/c1-11-18(38-20(30)13-4-8-15(9-5-13)28(34)35)16(26-21(31)22(23,24)25)10-17(36-11)37-19(29)12-2-6-14(7-3-12)27(32)33/h2-9,11,16-18H,10H2,1H3,(H,26,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUSXTJFSNEHDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(F)(F)F)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30967016 | |
Record name | 2,3,6-Trideoxy-1,4-bis-O-(4-nitrobenzoyl)-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30967016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70629-80-0, 52583-22-9 | |
Record name | NSC302646 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302646 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC200683 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=200683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,6-Trideoxy-1,4-bis-O-(4-nitrobenzoyl)-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30967016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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